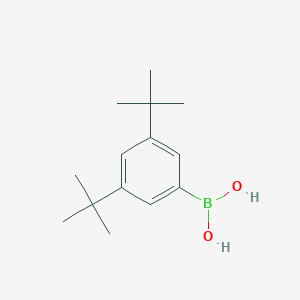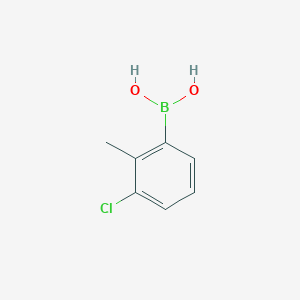
3-クロロ-2-メチルフェニルボロン酸
概要
説明
3-Chloro-2-methylphenylboronic acid (3-CMPBA) is a synthetic organic compound with a wide range of applications in biochemical and physiological research. It is a valuable tool for scientists to study the mechanism of action of various compounds, as well as to understand how these compounds interact with other molecules. In addition, 3-CMPBA is used to synthesize other compounds and can be used in various lab experiments.
科学的研究の応用
鈴木・宮浦クロスカップリング反応
3-クロロ-2-メチルフェニルボロン酸: は、有機合成において炭素-炭素結合を形成するために重要な鈴木・宮浦クロスカップリング反応における貴重な試薬です . この反応は、その穏やかな条件と有機ボロン試薬の安定性により広く適用されています。この化合物は、さまざまな分子構造にクロロメチルフェニル基を導入するために使用でき、医薬品や材料科学で利用可能な化学構造の多様性を高めます。
センシングアプリケーション
3-クロロ-2-メチルフェニルボロン酸のボロン酸部分は、ジオールやルイス塩基と相互作用するため、センシングアプリケーションに役立ちます . これは、糖尿病などの病気の診断とモニタリングに役立つ、ジオール基を持つ糖やその他の生体分子を検出するセンサーに組み込むことができます。
生物学的ラベリングとタンパク質修飾
3-クロロ-2-メチルフェニルボロン酸は、ジオールとの反応性があるため、生物学的ラベリングとタンパク質修飾に使用できます . このアプリケーションは、生物学的プロセスの追跡と分析、ならびに標的療法の開発において、生化学で非常に重要です。
分離技術
この化合物は、ジオールと可逆的な共有結合を形成する能力があるため、分離技術で使用できます . これは、クロマトグラフィーで、ジオール含有化合物の存在に基づいて複雑な混合物を分離するために使用でき、化学的調製の純度を高めます。
治療薬の開発
3-クロロ-2-メチルフェニルボロン酸: は、治療薬の開発に潜在的な用途があります . そのボロン酸基は、酵素やその他の生物学的標的と相互作用し、改善された効力と選択性を備えた新薬の発見につながります。
材料科学
材料科学では、3-クロロ-2-メチルフェニルボロン酸は、新規ポリマーやオプトエレクトロニクス材料を作成するために使用できます . 材料への組み込みは、蛍光や導電性などのユニークな特性を与えることができ、これは先進技術の開発において貴重です。
作用機序
Target of Action
The primary target of 3-Chloro-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
3-Chloro-2-methylphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Chloro-2-methylphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17040 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 3-Chloro-2-methylphenylboronic acid is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of the compound’s action would depend on the nature of these compounds.
Action Environment
The action, efficacy, and stability of 3-Chloro-2-methylphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , could affect the compound’s action. Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , which could influence its efficacy and stability
生化学分析
Biochemical Properties
3-Chloro-2-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst . The 3-Chloro-2-methylphenylboronic acid acts as a nucleophilic organic group that is transferred from boron to palladium during transmetalation .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-2-methylphenylboronic acid is primarily understood in the context of the Suzuki–Miyaura cross-coupling reaction . In this reaction, the 3-Chloro-2-methylphenylboronic acid undergoes transmetalation, transferring its boron-bound organic group to a palladium catalyst .
特性
IUPAC Name |
(3-chloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPNVVXTUYMJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395827 | |
| Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313545-20-9 | |
| Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

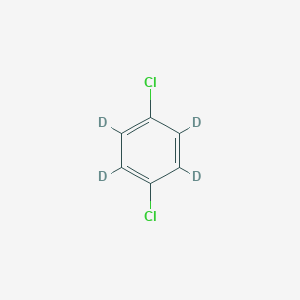


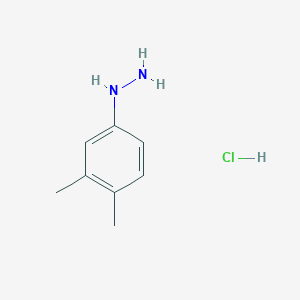

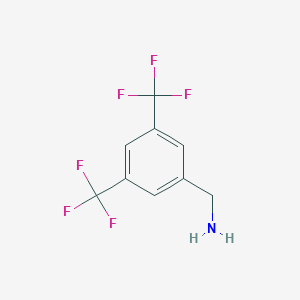



![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)


